Iodopride

説明

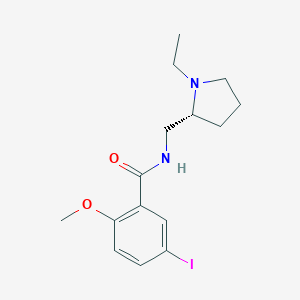

Structure

3D Structure

特性

CAS番号 |

115860-70-3 |

|---|---|

分子式 |

C15H21IN2O2 |

分子量 |

388.24 g/mol |

IUPAC名 |

N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide |

InChI |

InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1 |

InChIキー |

JHMTYLJMPBFCTD-GFCCVEGCSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |

異性体SMILES |

CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC |

正規SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |

他のCAS番号 |

115860-70-3 |

同義語 |

iodopride iodopride 125I hydrochloride, (S)-isomer iodopride HCl, (R)-isomer iodopride hydrochloride, (S)-isomer iodopride, (S)-isomer N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide |

製品の起源 |

United States |

Synthesis and Chemical Development of Iodopride and Analogs

Radiosynthesis of Iodopride and Radiolabeled Derivatives

Specific Activity Determinations in Radiosynthesis

The specific activity of a radioligand is a critical parameter in radiosynthesis, directly impacting its utility in receptor binding assays and imaging applications. For [125I]this compound, saturation studies have utilized specific activities ranging from 0.2 to 20 Ci/mmol. snmjournals.org In the case of [125I]IBF, a related iodinated benzofuran (B130515) benzamide (B126) derivative, its specific activity was determined through receptor binding assays, confirming it as a carrier-free compound with a theoretical specific activity of 2,200 Ci/mmole, corresponding to a Kᵢ value of 0.08 ± 0.01 nM. For the carbon-11 (B1219553) labeled analog, [11C]Epidepride, the specific radioactivity at the end of synthesis ranged from 37 to 111 GBq/µmol (equivalent to 1,000-3,000 Ci/mmol). nih.gov High radiochemical purity, such as the >97% achieved for 125I-6b, is also essential for reliable experimental outcomes. nih.gov

Table 1: Specific Activity and Purity of Key Radioligands

| Compound | Isotope | Specific Activity (Ci/mmol) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |

| This compound | 125I | 136 (calculated) | 14 | - | nih.gov |

| This compound | 125I | >0.2 (achieved) | 56 | ≥97 | nih.govsnmjournals.org |

| IBF | 125I | 2200 (theoretical) | - | - | |

| Epidepride (B19907) | 11C | 1000-3000 | 40-50 | - | nih.gov |

Development of this compound Analogs and Derivatives

The development of substituted benzamides, including this compound and its various analogs, traces its origins to the atypical antipsychotic agent, remoxipride (B1679305). nih.gov Early research involved the evaluation of halogenated analogs of (S)-sulpiride, which ultimately led to the discovery of remoxipride. nih.gov this compound itself is characterized as the deshydroxy analog of iodobenzamide (IBZM). nih.gov

Design Principles for Novel Radioligands (e.g., Epidepride design from this compound)

The design of novel radioligands, exemplified by Epidepride, often involves a strategic combination of structural features from existing compounds to enhance desired properties. Epidepride, for instance, was designed by merging the structural elements of isoremoxipride (FLB-457), a 3-methoxy isomer derived from a remoxipride metabolite, with those of this compound. nih.govresearchgate.netresearchgate.netresearchgate.net This design strategy resulted in a compound with picomolar affinity (Kᵢ = 24 pM) for the dopamine (B1211576) D2 receptor. nih.gov

A notable achievement of Epidepride's design was its remarkably high striatum-to-cerebellum ratio of 234 in rats when labeled with Iodine-125 (B85253). nih.govresearchgate.netresearchgate.net This exceptional ratio enabled the identification of extrastriatal dopamine D2 receptors in the human brain using Single Photon Emission Computed Tomography (SPECT) with [123I]Epidepride. nih.govresearchgate.netresearchgate.net The success of these ligands is often attributed to the careful elucidation and optimization of lipophilicity, which plays a crucial role in predicting and explaining their excellent imaging characteristics. researchgate.net General design principles for potential PET radioligands emphasize maintaining lipophilicity within a range (e.g., 2 < ClogP < 3.5) to ensure high brain uptake while minimizing non-specific binding. researchgate.net

Synthetic Strategies for Analog Exploration and Optimization

Synthetic strategies for exploring and optimizing analogs of this compound involve various approaches for incorporating radioactive iodine into target molecules. These methods broadly include oxidative iodination and substitution radioiodination techniques. mdpi.com Historically, early synthetic methods for radioactive iodine incorporation often required high-temperature reactions or harsh oxidizing conditions, which limited their applicability to unstable compounds. mdpi.com

Modern radiosynthesis necessitates optimization to account for factors such as high radioactivity, short half-lives of isotopes, and the very low concentrations of reagents used. mdpi.com A key strategy for the radioiodination of benzamides like this compound and Epidepride is iododestannylation of their corresponding tributyltin derivatives. nih.govsnmjournals.org Electrophilic iodination represents another viable method. snmjournals.org For the synthesis of [11C]Epidepride, strategies included starting from its bromo-analog FLB 457 via a trimethyl-tin derivative, or by reacting the appropriate substituted benzoic acid with an optically pure aminomethylpyrrolidine derivative, followed by demethylation and reaction with [11C]methyl triflate. nih.gov These synthetic routes typically achieve a radiochemical yield of 40-50% within a total synthesis time of 30 minutes for [11C]Epidepride. nih.gov Beyond specific radiolabeling, general optimization strategies for chemical analogs can involve direct manipulation of functional groups, alteration of ring systems, and isosteric replacement to fine-tune properties. nih.gov

Structure-Activity Relationship (SAR) Studies in Benzamide Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications influence the biological activity and binding profiles of benzamide analogs. Investigations into the metabolites of remoxipride, for instance, led to the identification of isoremoxipride (FLB-457) and FLB-463, which exhibited high affinities for the dopamine D2 receptor, in the picomolar range of 20-30 pM. nih.govresearchgate.netresearchgate.net

This compound, an iodine-substituted benzamide, demonstrated a dissociation constant (Kᴅ) of 0.88 nM and achieved a maximal striatum:cerebellar uptake ratio of 7.6. researchgate.netresearchgate.net Further studies revealed that the S-enantiomer of this compound (referred to as 6b) acts as a specific ligand for the D-2 receptor with a Kᴅ of 1.2 nM, exhibiting more potent binding than sulpiride. nih.gov The lipophilicity of (S)-6b, as indicated by its octanol-water partition coefficient being 40 times greater than sulpiride, suggested a higher brain uptake, which was confirmed by in vivo rat experiments showing preferential localization in the striatum with a striatum:cerebellum ratio of 7.2:1 at 60 minutes post-injection. nih.gov

Table 2: Binding Affinities and Ratios of Key Benzamide Radioligands

| Compound | Kᴅ / Kᵢ (nM/pM) | Striatum:Cerebellum Ratio (Rat) | Reference |

| This compound | 0.88 nM | 7.6 | researchgate.netresearchgate.net |

| (S)-Iodopride | 1.2 nM | 7.2:1 (at 60 min) | nih.gov |

| Isoremoxipride (FLB-457) | 20-30 pM | - | nih.govresearchgate.netresearchgate.net |

| FLB-463 | 20-30 pM | - | nih.govresearchgate.netresearchgate.net |

| Epidepride | 24 pM | 234 (for 125I-Epidepride) | nih.govnih.govresearchgate.net |

Molecular Interactions and Receptor Pharmacology Non Clinical

Dopamine (B1211576) D2 Receptor Binding Kinetics

Iodopride exhibits a well-characterized binding profile to dopamine D2 receptors, demonstrating high affinity and specific kinetic properties.

This compound is a high-affinity radioligand for dopamine D2 receptors, particularly in striatal membranes. Its dissociation constant (KD) has been reported as 0.88 nM fishersci.cacenmed.comnih.govzhanggroup.org. The inhibitory concentration 50% (IC50) for this compound, in displacing [3H]spiperone binding to striatal membranes, is 10.2 nM fishersci.ca. Studies evaluating the binding of various iodinated benzamides, including this compound, to striatal membranes have indicated that these ligands bind to a single site, supported by Hill coefficients ranging between 0.89 and 1.0 fishersci.ca.

Table 1: Dissociation Constants (KD) for Iodinated Benzamides and Reference Compounds at Dopamine D2 Receptors

| Compound | KD (nM) | IC50 (nM) (vs. [3H]spiperone) |

| This compound | 0.88 | 10.2 |

| Iclopride | 0.23 | 8.1 |

| Itopride (B38515) | 0.16 | 1.5 |

| Epidepride (B19907) | 0.057 | 1.02 |

| Ioxipride | 0.070 | 0.94 |

| Raclopride | 1.8 | N/A |

| Spiperone | N/A | N/A |

| Haloperidol (B65202) | N/A | N/A |

The binding of this compound to dopamine D2 receptors is characterized by its reversibility. In vivo studies in rat brain have demonstrated that this compound exhibits a relatively rapid washout from the striatum, with a half-life of approximately 40 minutes, indicating reversible binding fishersci.ca. This rapid reversibility is a key characteristic of its interaction with D2 receptor sites fishersci.cazhanggroup.orguni.lu. The concept of reversible ligand-receptor binding is fundamental in pharmacodynamics, where competitive antagonists typically bind reversibly to receptor sites wikipedia.org.

This compound's binding to dopamine D2 receptors is stereoselective zhanggroup.org. While specific enantiomeric data for this compound itself were not detailed in the provided information, the broader class of substituted benzamides, to which this compound belongs, often exhibits pronounced stereoselective binding affinities to dopamine D2 and D3 receptors. For instance, (S)-amisulpride demonstrates higher affinity binding at both D2 and D3 receptors compared to its (R)-enantiomer, highlighting the critical role of stereochemistry in these interactions.

The binding of this compound to D2 receptors has been reported as sodium-dependent zhanggroup.org. This phenomenon is observed in other high-affinity substituted benzamide (B126) ligands. For example, the dissociation of [125I]epidepride from D2 receptors was found to be biphasic in the presence of sodium, but monophasic in its absence, suggesting a sodium-dependent ligand-induced receptor isomerization. This mechanism implies that sodium ions can influence the conformational state of the D2 receptor, thereby affecting ligand binding kinetics and potentially contributing to the high affinity of compounds like this compound.

Stereoselectivity of this compound Interactions with D2 Receptors

Selectivity Profiling Across Dopamine Receptor Subtypes (e.g., D1, D2, D3, D4, D5)

This compound is an iodine-substituted benzamide, a class of compounds generally known for their relative selectivity for the D2 receptor fishersci.ca. Dopamine receptors are broadly categorized into two subfamilies: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors). The D2-like receptors, including D2, D3, and D4, are typically coupled to Gi/Go proteins and mediate inhibitory neurotransmission.

While this compound demonstrates high affinity for the D2 receptor (KD 0.88 nM) fishersci.cacenmed.com, comprehensive selectivity data across all five dopamine receptor subtypes (D1-D5) for this compound specifically are not explicitly detailed in the provided sources. However, other substituted benzamides, such as amisulpride, are known to act as selective blockers of dopamine D2 and D3 receptors, with little affinity for D1, D4, or D5 receptors. This suggests that this compound, as a structural analogue within this class, likely shares a similar selectivity profile, prioritizing D2 receptors with potential interactions at other D2-like subtypes (D3, D4) and lower affinity for D1-like receptors (D1, D5).

Table 2: General Selectivity of Substituted Benzamides for Dopamine Receptor Subtypes

| Receptor Subtype | D1-like (D1, D5) | D2-like (D2, D3, D4) |

| This compound | Low Affinity | High Affinity (D2) |

| Amisulpride | Low Affinity | High Affinity (D2, D3) |

| Raclopride | Very Low Affinity (D1: 18000 nM) nih.gov | High Affinity (D2: 1.8 nM, D3: 3.5 nM, D4: 2400 nM) nih.gov |

Structure-Activity Relationships (SAR) Governing Receptor Affinity and Selectivity

The structure-activity relationships (SAR) of this compound and related benzamides highlight key molecular features that influence their affinity and selectivity for dopamine receptors. This compound is a structural analogue of sulpiride, distinguished by the substitution of an iodine atom for the aminosulfonyl group at the five-position of the aromatic ring fishersci.ca. This halogen substitution is a common strategy in developing high-affinity ligands for D2 receptors within the benzamide class zhanggroup.org.

Beyond direct receptor affinity, the in vivo uptake and distribution of these ligands are also significantly influenced by their lipophilicity. Studies have shown that the observed striatal:cerebellar uptake ratios of iodinated benzamides correlated poorly with their D2 receptor affinity alone. Instead, a strong correlation (r = 0.92) was found with the product of the receptor dissociation constant (KD) and the apparent lipophilicity (kw), as determined by reverse-phase HPLC at pH 7.5 fishersci.cacenmed.com. Maximal total striatal uptake was observed for ligands with a log kw (B13871080) in the range of 2.4-2.8 fishersci.cacenmed.com. This suggests that an optimal balance between receptor affinity and lipophilicity is crucial for effective in vivo interaction.

Furthermore, the conserved serine residue S193(5.42) within the D2 receptor binding pocket is known to be critical for dopamine binding affinity and potency. Mutations to this residue can significantly reduce the affinity of D2 receptor agonists, underscoring its importance in ligand-receptor interaction. General SAR principles for dopamine D2 receptor ligands also involve factors such as linker length and the incorporation of heterocyclic units, which can determine efficacy, affinity, and signaling bias.

Influence of Aromatic Ring Substitutions and Halogenation

Aromatic ring substitutions and halogenation play a pivotal role in modulating the binding affinity and selectivity of ligands, including this compound, for dopamine D2 receptors. This compound itself is a structural analogue of sulpiride, distinguished by an iodine atom substituted for the aminosulfonyl group at the five position of its aromatic ring. researchgate.net This specific halogenation contributes to its affinity for the D2 receptor, with a reported dissociation constant (KD) of 0.88 nM. researchgate.netnih.gov

Further insights into the impact of halogenation come from studies on other iodinated benzamides, which are structurally related to well-known D2 receptor ligands such as eticlopride (B1201500) and isoremoxipride. For instance:

Iclopride , an analogue of eticlopride, features an iodine atom substituted for an ethyl group at the five position of its aromatic ring, exhibiting a KD of 0.23 nM. researchgate.netnih.gov

Itopride , another eticlopride analogue, has an iodine atom replacing a chloro atom at the three position of its aromatic ring, with a KD of 0.16 nM. researchgate.netnih.gov

Epidepride , derived from isoremoxipride, incorporates an iodine atom in place of a bromine atom at the five position of its aromatic ring, demonstrating a remarkably high affinity with a KD of 0.057 nM. researchgate.netnih.gov

Ioxipride further exemplifies the influence of multiple substitutions, possessing both an iodine at the five position and a hydroxyl group at the six position of the aromatic ring, yielding a KD of 0.070 nM. researchgate.netnih.gov

These examples highlight how the position and nature of halogen substituents on the aromatic ring significantly influence the ligand's affinity for the dopamine D2 receptor. The observed in vivo uptake ratios for these compounds have been shown to correlate strongly with the product of their receptor dissociation constant and apparent lipophilicity, underscoring the complex interplay of structural features in determining pharmacological activity. researchgate.netnih.gov

Table 1: Influence of Aromatic Ring Substitutions on Dopamine D2 Receptor Affinity

| Compound | Structural Relationship to | Aromatic Ring Substitution Detail | Dissociation Constant (KD) |

| This compound | Sulpiride | Iodine for aminosulfonyl at 5-position | 0.88 nM |

| Iclopride | Eticlopride | Iodine for ethyl at 5-position | 0.23 nM |

| Itopride | Eticlopride | Iodine for chloro at 3-position | 0.16 nM |

| Epidepride | Isoremoxipride | Iodine for bromine at 5-position | 0.057 nM |

| Ioxipride | Isoremoxipride | Iodine at 5-position and hydroxyl at 6-position | 0.070 nM |

(Note: In a true interactive article, this table would allow for sorting and filtering.)

Conformational Requirements for Optimal Ligand-Receptor Fit

The optimal fit of a ligand, such as this compound, to its receptor involves specific conformational requirements, often described through pharmacophore models and dynamic interactions. For dopamine D2 receptor antagonists, pharmacophore models commonly delineate key features essential for binding. These include:

A positively charged amino group on the ligand that forms a crucial salt bridge with an aspartic acid residue, specifically Asp114 in transmembrane helix 3 (TM3) of the D2 receptor. nih.govamazonaws.commdpi.com

Hydroxyl groups on the ligand capable of forming hydrogen bonds with serine residues located in transmembrane helix 5 (TM5), notably Ser193, Ser194, and Ser197. researchgate.netnih.govmdpi.com

An aromatic system within the ligand, whose specific orientation and π-system are critical for favorable face-to-edge π–π interactions with hydrophobic residues in TM6 of the receptor. nih.gov

The rigid three-dimensional structures of certain D2 receptor antagonists, such as butaclamol, have historically served as templates to infer the bioactive conformations of other antipsychotic agents and their modes of interaction with the D2 receptor. [PubChem 5]

Furthermore, molecular dynamics simulations reveal the dynamic nature of ligand-receptor interactions. For instance, the protonated amino group of dopamine, a natural D2 receptor ligand, orientates towards negatively charged aspartate residues in helix 2 and helix 3, while the dopamine molecule itself undergoes rapid fluctuations between different anti and gauche conformations during the simulation. nih.gov The conformation of the D2 receptor itself can also be influenced by the interaction of monovalent cations with specific residues like aspartate-80, which in turn impacts ligand affinity and signal transduction. researchgate.net It has also been observed that different antagonists can stabilize distinct inactive conformations of the D2 receptor, underscoring the conformational heterogeneity of the receptor and its implications for rational ligand design. elifesciences.orgelifesciences.org These principles of conformational flexibility and specific interaction points are paramount for achieving optimal ligand-receptor fit for compounds like this compound.

Molecular-Level Interaction Mechanisms (e.g., Hydrogen Bonding, π-Stacking)

At the molecular level, the binding of ligands to dopamine D2 receptors is governed by a network of non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic contacts. nih.govmdpi.com

Spectroscopic Probes for Intermolecular Interaction Analysis

Spectroscopic techniques are invaluable tools for investigating intermolecular interactions in chemical and biological systems. Methods such as Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed insights into the nature and strength of interactions like hydrogen bonding and halogen bonding. [PubChem 10, 24, 25] For example, changes in vibrational bands, such as red-shifting and broadening in IR and Raman spectra, are characteristic indicators of hydrogen bond formation. [PubChem 25] Additionally, techniques like Hirshfeld surface analysis, derived from crystallographic data, can quantitatively analyze and visualize various intermolecular contacts. [PubChem 14] While these spectroscopic methods are widely applied to elucidate molecular interactions, specific studies detailing the direct interaction of this compound with the dopamine D2 receptor using these advanced spectroscopic probes were not identified in the current literature search.

Theoretical and Computational Elucidation of Binding Modes

Theoretical and computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are extensively utilized to elucidate the precise binding modes of ligands to dopamine D2 receptors. mdpi.comnih.govmdpi.comcnu.edu.twmdpi.comchemrxiv.orgresearchgate.netresearchgate.netbiorxiv.orgnih.govnih.govplos.orgsnmjournals.orgwikipedia.org Given the historical absence of high-resolution crystal structures for D2 receptors, homology models, often constructed based on the crystal structure of the highly homologous D3 receptor, have served as crucial targets for these computational studies. cnu.edu.twchemrxiv.orgresearchgate.netnih.govplos.org

These computational approaches enable researchers to:

Predict Binding Affinities: Molecular docking algorithms predict the preferred orientation and conformation of a ligand within the receptor's binding site and estimate its binding energy. cnu.edu.twchemrxiv.orgnih.govnih.govnih.gov

Identify Key Interacting Residues: Docking and MD simulations pinpoint the specific amino acid residues within the receptor that form interactions with the ligand. For instance, studies on D2 receptor ligands have identified the critical role of Asp114 in TM3 for salt bridge formation and serine residues in TM5 for hydrogen bonding. nih.govamazonaws.commdpi.com Hydrophobic residues in TM6 and TM7 are also frequently implicated in binding. researchgate.netmdpi.commdpi.com

Describe Conformational Changes: Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, revealing the flexibility of both the ligand and the receptor. These simulations can illustrate how ligands induce conformational changes in the receptor upon binding, which are essential for signal transduction. nih.govelifesciences.orgmdpi.commdpi.comresearchgate.net

While specific computational studies focusing exclusively on the atomistic binding mode of this compound were not directly retrieved, the established methodologies of molecular docking and molecular dynamics are routinely applied to substituted benzamides and other D2 receptor ligands. The insights gained from these general studies, such as the importance of hydrogen bonding with serine residues and π-stacking with aromatic residues, are directly applicable to understanding the likely molecular interactions of this compound within the D2 receptor binding pocket. Computational workflows have proven successful in predicting binding modes consistent with experimental mutagenesis data, offering a powerful tool for rational drug design. snmjournals.org

Mechanistic and Pre Clinical Pharmacological Studies in Vitro and in Vivo Animal Models

In Vitro Mechanistic Investigations

In vitro studies are essential for characterizing the direct interaction of a compound with its target receptors in a controlled environment, often utilizing membrane preparations from relevant tissues.

Receptor saturation studies are performed to determine the binding affinity (Kd) and receptor density (Bmax) of a ligand. For Iodopride, saturation studies using [125I]this compound in rat striatal membrane preparations have been conducted to characterize its binding to dopamine (B1211576) D2 receptors researchgate.netsnmjournals.org.

A key finding from these studies indicated that demonstrating saturation of the receptor with [125I]this compound in the striatum necessitated the use of uptake in the frontal cortex, rather than cerebellar uptake, to accurately define nonspecific binding researchgate.netsnmjournals.org. This highlights the importance of selecting appropriate reference regions for background signal correction in binding assays. The dissociation constant (Kd) for this compound was determined to be 0.88 nM researchgate.netsnmjournals.org.

Table 1: this compound Receptor Saturation Data (Rat Striatum)

| Ligand | Tissue Preparation | Kd (nM) | Method | Reference Region for Non-specific Binding |

| [125I]this compound | Rat Striatum | 0.88 | In vitro saturation binding assays | Frontal Cortex researchgate.netsnmjournals.org |

Competitive binding assays evaluate the ability of a compound to displace a known radioligand from its receptor, providing insights into its selectivity and relative affinity compared to other ligands. This compound, an iodine-substituted benzamide (B126), has been reported to exhibit high affinity and selectivity for the D2 dopamine receptor in striatal membrane preparations datapdf.com.

Studies involving competitive binding often utilize reference ligands such as Sulpiride and IBZM (Iodobenzamide). Sulpiride is a selective antagonist at dopamine D2 and D3 receptors . IBZM, particularly its radiolabeled form Iolopride (123I), is a dopamine D2/D3 receptor agonist nih.gov. The affinity of analogues of IBZM for D2 dopamine receptors has been studied using in vivo competitive binding assays, with competition binding data using [125I]IBZM being presented in various studies datapdf.com. These assays confirm this compound's potent interaction with the D2 receptor, consistent with its structural similarity to other high-affinity benzamide derivatives datapdf.comresearchgate.netnih.gov.

Receptor Saturation Studies in Membrane Preparations

In Vivo Animal Model Studies (e.g., Rodent Brain)

In vivo studies in animal models, particularly rodents, are crucial for evaluating a compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier, distribute to target regions, and demonstrate specificity in a living system nih.govim2pact.org.

The ability of a compound to penetrate the blood-brain barrier (BBB) and distribute effectively within the brain is critical for its efficacy in central nervous system (CNS) applications nih.govjci.org. Studies have shown that this compound concentrates in the striatal area after intravenous (iv) injection in rats datapdf.com. This preferential uptake indicates its capacity to cross the BBB and accumulate in dopamine-rich regions. The penetration of drugs into the central nervous system is a composite of both the rate of drug uptake across the blood-brain barrier and the extent of distribution into brain tissue compartments nih.gov.

Detailed analysis of this compound's distribution in the brain has revealed its regional selectivity. In rat brain, this compound displayed a maximal striatum:cerebellar uptake ratio of 7.6 researchgate.netsnmjournals.org. The striatum is known to have a high density of dopamine D2 receptors, making it a primary target region for D2 receptor ligands wikipedia.org. The cerebellum, conversely, is often used as a reference region for non-specific binding due to its low density of D2 receptors researchgate.netsnmjournals.org. The frontal cortex has also been utilized in saturation studies to define non-specific binding for this compound in the striatum researchgate.netsnmjournals.org. This selective distribution pattern underscores this compound's potential for targeted imaging or therapeutic delivery to dopamine-rich brain areas.

Table 2: this compound Regional Brain Uptake Ratios (Rat)

| Ligand | Target Region | Non-target Region | Maximal Uptake Ratio (Target:Non-target) |

| This compound | Striatum | Cerebellum | 7.6 researchgate.netsnmjournals.org |

The target-to-nontarget ratio is a critical measure of a compound's specificity for its intended receptor in vivo. For this compound, a maximal striatum:cerebellar uptake ratio of 7.6 was observed researchgate.netsnmjournals.org. While this ratio indicates specific binding to D2 receptor-rich areas, other related ligands have shown even higher ratios; for instance, epidepride (B19907) achieved a striatum:cerebellar uptake ratio of 234, and ioxipride reached 65 researchgate.netsnmjournals.org.

Table 3: Comparative In Vivo Uptake Ratios and Binding Parameters of D2 Ligands in Rat Brain

| Ligand | Kd (nM) | Maximal Striatum:Cerebellum Uptake Ratio | Correlation with Kd x Lipophilicity (r) |

| This compound | 0.88 | 7.6 researchgate.netsnmjournals.org | |

| Iclopride | 0.23 | 9.8 researchgate.netsnmjournals.org | |

| Itopride (B38515) | 0.16 | 3.3 researchgate.netsnmjournals.org | |

| Ioxipride | 0.070 | 65 researchgate.netsnmjournals.org | 0.92 researchgate.netsnmjournals.org |

| Epidepride | 0.057 | 234 researchgate.netsnmjournals.org |

Influence of Ligand Lipophilicity on In Vivo Distribution and Uptake Ratios

The in vivo distribution and uptake of this compound and related iodinated benzamides in the rat brain are significantly influenced by their lipophilicity. Studies have demonstrated a strong correlation between the apparent lipophilicity (kw), as determined by reverse-phase HPLC at pH 7.5, and the striatal:cerebellar uptake ratios of these ligands. While uptake ratios showed a poor correlation with the dopamine D2 receptor affinity constants (KD) alone, they were highly correlated (r = 0.92) with the product of the receptor dissociation constant (KD) and the apparent lipophilicity (kw). nih.govnih.gov

Furthermore, total striatal uptake of these ligands appeared to be dependent on lipophilicity, with maximal uptake observed for compounds possessing a log kw (B13871080) between 2.4 and 2.8. nih.govnih.gov For this compound specifically, a maximal striatum:cerebellar uptake ratio of 7.6 was reported. nih.govnih.gov

Receptor Occupancy and Saturation Profiles in Animal Models

Investigations into the receptor occupancy and saturation profiles of this compound in animal models have provided key insights into its binding characteristics. The demonstration of receptor saturation with [125I]this compound in the striatum necessitated the use of frontal cortex uptake, rather than cerebellar uptake, to define nonspecific binding. nih.govnih.gov This approach is crucial for accurately assessing specific binding in receptor-rich regions.

In studies involving pretreatment with haloperidol (B65202), a known dopamine receptor antagonist, the blockade of striatal uptake for [125I]this compound was observed to be 92%. nih.gov This high percentage of blockade indicates that nearly all the radioactivity detected in the striatum following this compound administration is attributable to specific binding to dopamine D2 receptors, demonstrating a high degree of receptor occupancy. nih.gov

Mechanistic Insights into Dopaminergic Neurotransmission Modulation

This compound functions as a high-affinity radioligand for dopamine D2 receptors, playing a role in modulating dopaminergic neurotransmission. nih.govnih.gov Dopamine D2 receptors belong to the family of G protein-coupled receptors (GPCRs) and are classified as D2-like receptors (along with D3 and D4), which primarily couple to the Gi/o family of G proteins.

Dopaminergic neurotransmission is a complex process involved in various physiological functions, including motor control, motivation, reward, cognition, attention, learning, sleep, and emotion. Dopamine modulates neurotransmission by influencing the release of neurotransmitters, often by altering ionic conductances that control the excitability of the presynaptic membrane or by directly affecting the vesicular release machinery. The binding of this compound to D2 receptors allows for the study of these intricate modulatory mechanisms in the brain.

Comparative Mechanistic Studies with Related Radioligands (e.g., Epidepride, Iclopride, Ioxipride)

Comparative mechanistic studies with related iodinated benzamide radioligands highlight the distinct pharmacological profiles within this class of compounds. This compound is structurally related to sulpiride, while iclopride and itopride are related to eticlopride (B1201500). Epidepride and ioxipride are noted as particularly potent ligands. nih.govnih.gov

The following table summarizes the key in vitro affinity constants (KD) for the dopamine D2 receptor and maximal striatum:cerebellar uptake ratios observed in rat brain for this compound and its related radioligands: nih.govnih.gov

| Radioligand | D2 Receptor KD (nM) | Maximal Striatum:Cerebellar Uptake Ratio |

| This compound | 0.88 | 7.6 |

| Iclopride | 0.23 | 9.8 |

| Ioxipride | 0.070 | 65 |

| Epidepride | 0.057 | 234 |

As shown in the table, Epidepride and Ioxipride exhibit significantly higher striatal:cerebellar uptake ratios and lower (higher affinity) KD values compared to this compound and Iclopride. nih.govnih.gov This difference in uptake ratios was found to correlate strongly (r = 0.92) with the product of the receptor dissociation constant (KD) and the apparent lipophilicity (kw), rather than with KD alone. nih.govnih.gov Epidepride, for instance, was designed by combining structural elements of isoremoxipride and this compound, leading to its exceptional properties. The ability of these ligands to effectively block striatal uptake by haloperidol was also consistently high across the compounds, with this compound showing 92% blockade, and Iclopride, Epidepride, and Ioxipride showing 93%, 98%, and 98% blockade, respectively. nih.gov

Advanced Analytical Methodologies for Iodopride Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic techniques are fundamental in separating and analyzing complex mixtures, making them indispensable for the characterization and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for assessing the purity of chemical compounds. The principle of HPLC involves the separation of components in a liquid sample based on their differential partitioning between a mobile phase and a stationary phase moravek.commtoz-biolabs.com. The sample is introduced into a column packed with a stationary phase, and a liquid mobile phase carries the components through it. Components interact differently with the stationary phase, leading to varying retention times and thus separation moravek.com.

For purity assessment, the proportion of the main compound's peak area relative to the total peak area in the chromatogram is typically calculated mtoz-biolabs.com. The presence of multiple peaks indicates impurities or degradation products mtoz-biolabs.com. While specific detailed research findings regarding Iodopride's purity assessment via HPLC are not extensively detailed in the provided sources, it is implied that HPLC is a method used, as one source mentions this compound's purity being greater than 97% and its stability masterorganicchemistry.com. This suggests that such chromatographic methods are routinely applied for quality control and characterization of this compound.

Reverse-Phase HPLC for Lipophilicity Determination

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a prevalent indirect method for experimentally determining the lipophilicity of compounds mdpi.comwuxiapptec.com. Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), describes a compound's affinity for non-polar environments versus aqueous environments mdpi.comwuxiapptec.com. This property is crucial as it influences a drug's pharmacokinetic and pharmacodynamic behavior mdpi.comwuxiapptec.com.

In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a mixture of an organic solvent and water mdpi.com. The retention time of a compound in RP-HPLC is directly related to its lipophilicity; more lipophilic compounds exhibit longer retention times mdpi.commfd.org.mk. The lipophilicity index can be derived from the retention time and converted to log k' or the extrapolated log k'w (at "pure water"), which can then be correlated to n-octanol/water Log P values mfd.org.mkresearchgate.net. While RP-HPLC is a standard procedure for measuring Log P values mdpi.com, specific data or detailed research findings on the lipophilicity of this compound determined by RP-HPLC are not provided in the available search results.

Hyphenated Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Impurity Profiling

Hyphenated chromatography-mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry chimia.chsynthinkchemicals.comamericanpharmaceuticalreview.com. This synergy enables the separation of complex mixtures and subsequent detailed analysis of their individual components, even at trace levels synthinkchemicals.comamericanpharmaceuticalreview.com.

LC-MS is highly effective for structural elucidation and impurity profiling. In structural elucidation, LC-MS/MS (tandem mass spectrometry) provides accurate mass measurements of molecular ions, yielding critical information on elemental compositions americanpharmaceuticalreview.comresolvemass.cahpst.cz. Subsequent fragmentation of these ions generates fragment data, which helps in mapping substructures and confirming structural assignments chimia.chamericanpharmaceuticalreview.comresolvemass.cahpst.cz. For impurity profiling, LC-MS/MS can identify and quantify trace levels of impurities, such as reaction byproducts or degradation products, offering high sensitivity and specificity chimia.chsynthinkchemicals.comhpst.cz. This is crucial for ensuring the purity and safety of pharmaceutical products and complying with regulatory standards synthinkchemicals.comhpst.cz. Although the general utility of LC-MS in impurity profiling and structural elucidation is well-established, specific detailed research findings for this compound using LC-MS for structural elucidation or impurity profiling are not explicitly available in the provided search results.

Spectroscopic Characterization Methods

Spectroscopic methods analyze the interaction of electromagnetic radiation with matter, providing information about a compound's structure, concentration, and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative analysis of substances in solution rjptonline.organalytik-jena.comyoutube.com. The method involves measuring the amount of ultraviolet (190-380 nm) or visible (380-800 nm) radiation absorbed by a substance as a function of wavelength rjptonline.organalytik-jena.com. The fundamental principle governing quantitative analysis with UV-Vis spectroscopy is the Beer-Lambert law, which states that the quantity of absorbed light is directly proportional to the concentration of the absorbing substance and the path length of the light through the sample analytik-jena.comyoutube.com.

Every substance exhibits a characteristic extinction coefficient (molar absorption coefficient) at specific wavelengths, indicating how much electromagnetic radiation it will absorb analytik-jena.com. By measuring the absorbance of a sample at its maximum absorption wavelength (λmax) and comparing it to a calibration curve generated from known concentrations, the concentration of an unknown sample can be determined youtube.com. While UV-Vis spectroscopy would be a standard method for the quantification of this compound, specific λmax values or detailed quantification data for this compound are not provided in the search results.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule masterorganicchemistry.comlibretexts.org. This method works by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecule to vibrate at characteristic frequencies masterorganicchemistry.comlibretexts.org. Each functional group (e.g., hydroxyl, carbonyl, amino) absorbs IR radiation at specific wavelengths, producing a unique "fingerprint" in the IR spectrum libretexts.org.

By analyzing the positions, intensities, and shapes of the absorption bands in an IR spectrum, chemists can deduce the presence or absence of various functional groups libretexts.org. The region of the IR spectrum from 1200 to 700 cm⁻¹ is often referred to as the "fingerprint region" due to the large number of bands arising from various vibrations, providing a unique identifier for a molecule libretexts.org. IR spectroscopy would be instrumental in confirming the presence of expected functional groups in this compound and verifying its structural integrity. However, specific IR spectral data or detailed findings for this compound are not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation and confirmation of chemical compounds, including this compound. This technique provides detailed insights into the molecular framework by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C) nih.govnih.govresearchgate.net.

In the context of this compound research, NMR spectroscopy would be employed to confirm the compound's precise chemical structure, including the connectivity of atoms, the number and type of functional groups, and the stereochemistry, especially given its (R)-configuration as N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide hodoodo.com. Both one-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for a complete structural assignment nih.govnih.govresearchgate.net. While specific NMR spectral data for this compound were not found in the provided research, these methodologies are fundamental for verifying the synthesized compound's identity and purity in research settings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) plays a critical role in this compound research by providing precise information regarding its molecular weight and characteristic fragmentation patterns. This technique is essential for confirming the molecular formula and identifying the presence of specific structural motifs within the compound nist.govnist.govhmdb.ca.

For this compound (C₁₅H₂₁IN₂O₂), with an exact mass of 388.06 and a molecular weight of 388.250, MS analysis would typically involve ionization of the molecule, followed by separation of the resulting ions based on their mass-to-charge ratio (m/z) hodoodo.com. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods used to generate molecular ions and fragment ions nist.govhmdb.caresearchgate.net. The molecular ion peak ([M]+ or [M+H]+) directly confirms the molecular weight. Subsequent fragmentation of the molecular ion provides a unique fingerprint, which can be interpreted to deduce the compound's structural features. For instance, the presence of an iodine atom (¹²⁷I) would be evident, and characteristic cleavages related to the benzamide (B126) and pyrrolidine (B122466) moieties would be observed in the fragmentation spectrum eanm.orgpharmaffiliates.com. While specific mass spectral data for this compound were not available in the examined literature, MS is routinely applied to confirm the synthesis of such complex organic molecules and to analyze their purity.

Radiometric Analytical Techniques

Radiometric analytical techniques are pivotal in this compound research, especially since radioiodinated forms of this compound, such as [¹²⁵I]this compound and [¹²³I]this compound, are utilized as radioligands for imaging dopamine (B1211576) D-2 receptors. These techniques allow for the quantitative assessment of ligand-receptor interactions and tissue distribution.

Radioligand Binding Assay Methodologies and Data Analysis

Radioligand binding assays are considered the gold standard for characterizing the affinity and selectivity of a ligand for its target receptor iosrjournals.orgumich.edu. For this compound, these assays are crucial for understanding its interaction with dopamine D-2 receptors.

Methodologies:

Saturation Binding Assays: These experiments involve incubating increasing concentrations of a radiolabeled ligand (e.g., [¹²⁵I]this compound) with a fixed amount of receptor-containing tissue (e.g., rat striatal membranes). This method determines the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), representing receptor density iosrjournals.orgumich.eductdbase.org.

Competition Binding Assays: In these assays, a fixed concentration of a radiolabeled ligand is co-incubated with varying concentrations of an unlabeled test compound (e.g., unlabeled this compound or other competing ligands). This determines the concentration of the unlabeled compound required to inhibit 50% of the radioligand binding (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation iosrjournals.orgctdbase.orgnih.gov.

Data Analysis: Data from radioligand binding assays are typically analyzed using iterative nonlinear curve-fitting programs. For saturation experiments, the Kd and Bmax values are derived. For competition experiments, the IC₅₀ values are determined and converted to Kᵢ values. Nonspecific binding, which refers to binding to non-receptor sites, is measured and subtracted from total binding to yield specific receptor binding umich.eductdbase.orgsnmjournals.org.

Detailed Research Findings for this compound: [¹²⁵I]this compound has been characterized as a specific high-affinity radioligand for labeling striatal dopamine D-2 receptors osti.gov. It exhibits stereoselective, reversible, and sodium-dependent binding to membrane preparations from rat corpus striatum osti.gov.

| Parameter | Value | Reference |

|---|---|---|

| Kd (nM) | 0.88 | researchgate.netsnmjournals.org |

| IC₅₀ (nM) | 10.2 | snmjournals.org |

These findings underscore this compound's utility as a probe for studying D-2 dopamine receptors.

Ex Vivo Autoradiography for Tissue Distribution Analysis

Ex vivo autoradiography is a sensitive technique used to visualize and quantify the anatomical distribution of radiolabeled compounds within tissues, particularly in the brain nih.govgiffordbioscience.com. This method is critical for understanding the biodistribution and target engagement of radioligands like [¹²⁵I]this compound.

Technique: Animals are administered the radiolabeled compound (e.g., [¹²⁵I]this compound) intravenously. After a defined period, the animals are sacrificed, and target organs or whole-body sections are harvested, frozen, and sectioned using a cryostat. These tissue sections are then placed in close apposition to a phosphor screen or photographic emulsion. After an appropriate exposure period, the screen is scanned with a phosphorimager to generate a quantitative image of radioactivity distribution nih.govgiffordbioscience.com.

Data Analysis: Regions-of-interest (ROIs) are drawn over specific anatomical areas on the autoradiographic images. Radiotracer binding is quantified in units such as psl/mm² (photostimulated luminescence per square millimeter) and converted to DPM/mm² (disintegrations per minute per square millimeter) by reference to autoradiographic standards. Specific binding is determined by subtracting mean nonspecific binding from mean total binding for each region giffordbioscience.com. The distribution data can also be expressed as percentage injected dose per gram (%ID/g) of tissue giffordbioscience.com.

Detailed Research Findings for this compound: In vivo experiments with rats demonstrated that [¹²⁵I]this compound readily penetrates the brain and shows preferential localization in the striatum compared to the cerebellum. A striatum-to-cerebellum uptake ratio of 7.2 to 1 was observed 60 minutes after injection nih.gov. This high target-to-nontarget ratio highlights its potential for non-invasive visualization of dopamine D-2 receptor sites using single photon emission computed tomography (SPECT) nih.gov.

Techniques for Assessing Radiochemical Purity and Stability

For radiolabeled compounds like this compound, ensuring high radiochemical purity and stability is paramount for accurate research findings and clinical applications. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form eanm.orggoogle.com.

Techniques for Assessment:

Thin-Layer Chromatography (TLC): This is a simple and rapid method widely used for assessing radiochemical purity. A small spot of the radiopharmaceutical is applied to a stationary phase (e.g., silica (B1680970) gel plate or paper strip), and a mobile phase (solvent) is allowed to migrate up the strip. Components separate based on their differential affinities for the stationary and mobile phases. The distribution of radioactivity on the strip is then measured using a radio-TLC scanner or by cutting the strip into sections and counting the radioactivity in each section eanm.orggoogle.comiaea.org. Different impurities (e.g., free iodide, reduced/hydrolyzed forms) will have distinct retention factors (R_f values) axios-research.com.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity compared to TLC for radiochemical purity assessment. It involves separating components based on their interaction with a stationary phase and a mobile phase under high pressure. A radioactivity detector is coupled in-line to quantify the radiolabeled species. HPLC is also used to determine the lipophilicity of radioligands, which influences brain uptake nih.gov.

Solid Phase Extraction (SPE): SPE methods, similar in principle to HPLC, involve a solid support medium and a solvent mobile phase, offering a faster and cheaper alternative for certain radiopharmaceuticals wikipedia.org.

Electrophoresis: Paper electrophoresis can also be used to determine the electrical charge of radiolabeled compounds and assess purity researchgate.net.

Stability Assessment: Radiochemical stability is evaluated over time under various storage conditions (e.g., temperature, light exposure) to ensure the integrity of the radiolabeled compound. Degradation products or impurities can form due to factors like oxidation or hydrolysis iaea.orgresearchgate.net. For radioiodinated benzamides, including this compound, a radiochemical purity of at least 97% has been reported nih.gov. Regular monitoring using the aforementioned chromatographic techniques ensures that the radiopharmaceutical maintains its desired chemical form throughout its useful life iaea.orgresearchgate.net.

Advanced Techniques for Impurity Profiling in Research Samples

Impurity profiling is a critical aspect of chemical research, particularly for pharmaceutical compounds like this compound, to ensure the quality, efficacy, and safety of research samples. Even trace levels of impurities can significantly impact experimental results and subsequent drug development iaea.orgresearchgate.net. Advanced analytical techniques are employed to detect, identify, and quantify these impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS): LC-MS is a powerful hyphenated technique that combines the separation capability of liquid chromatography with the high sensitivity and molecular weight determination of mass spectrometry researchgate.netresearchgate.net. It is extensively used for impurity profiling, enabling the detection of impurities at very low concentrations, identification of degradation products, and characterization of residual solvents and other contaminants . HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown impurities, aiding in their structural elucidation datapdf.com. LC-MS/MS (tandem mass spectrometry) further enhances structural characterization by fragmenting precursor ions to generate unique product ion spectra nist.govdatapdf.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): While primarily used for structural confirmation of the main compound, NMR spectroscopy is also invaluable for impurity profiling, especially for identifying the chemical structures of impurities present above certain qualification thresholds researchgate.netresearchgate.netdatapdf.com. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information about impurities, helping to understand their origin and potential impact nih.govresearchgate.netdatapdf.com.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS is a preferred technique. It separates components based on their boiling points and interactions with the stationary phase in a gas chromatograph, with the eluted compounds then being identified by mass spectrometry researchgate.net.

Chromatographic Methods (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental for separating impurities from the main compound and from each other. These techniques, often coupled with various detectors (e.g., UV, PDA), are used for both qualitative and quantitative analysis of impurities researchgate.netresearchgate.net. Semi-preparative HPLC can be used to isolate impurities for further structural characterization by techniques like NMR datapdf.com.

These advanced techniques, often used in combination, provide a comprehensive approach to impurity profiling in this compound research samples, ensuring the integrity and reliability of experimental outcomes.

Computational and Theoretical Investigations of Iodopride

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the optimal binding orientation (pose) of a small molecule (ligand) within the binding site of a macromolecule (receptor) and to estimate the strength of the interaction (binding affinity) mdpi.com. For Iodopride, a known dopamine (B1211576) D2/D3 receptor agonist mdpi.com, molecular docking studies would aim to elucidate its specific interactions within the binding pocket of these G protein-coupled receptors (GPCRs).

General molecular docking studies involving dopamine D2 and D3 receptors often utilize homology models or recently solved crystal structures of these receptors as templates sciforum.netplos.org. Such studies typically identify key amino acid residues involved in ligand binding. For D2/D3 receptors, conserved interactions, such as a salt bridge interaction between the protonated ligand amine and a highly conserved aspartate residue (e.g., Asp119 in D2R or Asp113 in D3R) in transmembrane helix III, are often observed sciforum.netnih.gov. Hydrophobic interactions and hydrogen bonds with other residues in the binding site also contribute significantly to ligand affinity and selectivity nih.gov.

While specific detailed docking scores or comprehensive interaction maps for this compound itself were not found in the provided literature, molecular docking of this compound to dopamine D2/D3 receptors would typically reveal:

Binding Pose: The most energetically favorable orientation of this compound within the receptor's orthosteric binding site.

Key Interacting Residues: Identification of specific amino acids (e.g., aspartate, phenylalanine, tryptophan, serine, asparagine) that form hydrogen bonds, hydrophobic contacts, or π-stacking interactions with this compound nih.govnih.govmdpi.com.

Binding Affinity Estimation: A docking score (e.g., in kcal/mol) that provides a relative measure of the predicted binding strength, allowing comparison with other known ligands sciforum.net.

These insights are crucial for understanding the molecular basis of this compound's agonistic activity and for guiding the design of novel derivatives with improved binding profiles.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules mdpi.compmf.unsa.baumk.pl. For a compound like this compound, these calculations provide a deeper understanding of its intrinsic molecular properties, which are fundamental to its interactions with biological targets.

DFT calculations on iodine-containing compounds are known to provide good agreement for bond lengths and reaction enthalpies researchgate.net. Such studies on this compound would typically involve:

Geometry Optimization: Determining the most stable 3D conformation of the molecule pmf.unsa.ba.

Electronic Properties: Calculation of parameters such as:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO provides an indication of the molecule's chemical hardness and reactivity, with a smaller gap often correlating with higher reactivity pmf.unsa.banih.gov.

Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution and potential sites for electrophilic or nucleophilic attack, indicating regions important for intermolecular interactions nih.gov.

Atomic Charges: Quantifying the charge distribution across individual atoms, which influences electrostatic interactions biorxiv.org.

Reactivity Descriptors: Deriving global and local reactivity indices (e.g., chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω)) to predict how this compound might react in a biological system pmf.unsa.ba.

While specific quantum chemical data for this compound was not detailed in the provided search results, these calculations would be instrumental in characterizing its electronic landscape, identifying potential reactive sites, and understanding how its electronic properties contribute to its ability to bind to dopamine receptors.

Molecular Dynamics Simulations of Ligand-Target Systems

Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems, providing insights into the dynamic interactions between a ligand and its receptor mdpi.comnih.gov. Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of their interactions in a physiological environment mdpi.comnih.gov.

For this compound and its interaction with dopamine D2/D3 receptors, MD simulations would typically involve:

System Setup: Placing the this compound-receptor complex (obtained from docking or crystal structures) within a simulated physiological environment, including water molecules and a lipid bilayer (for membrane proteins like GPCRs) mdpi.complos.org.

Conformational Stability: Monitoring the stability of the ligand-receptor complex over time by tracking metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand mdpi.commdpi.comnih.gov.

Dynamic Interactions: Analyzing the persistence and nature of specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between this compound and key receptor residues throughout the simulation trajectory mdpi.commdpi.comnih.gov.

Conformational Changes: Observing any induced fit or conformational adjustments in the receptor upon this compound binding, which can be crucial for understanding activation mechanisms mdpi.comnih.gov.

Water Molecule Involvement: Assessing the role of solvent molecules in mediating or influencing ligand-receptor interactions nih.govfrontiersin.org.

Residence Time Prediction: Advanced MD techniques can be used to estimate the ligand-target residence time, a key parameter for predicting drug efficacy in vivo researchgate.net.

Although specific MD simulation results for this compound-dopamine receptor complexes were not explicitly found in the provided literature, such simulations would be essential for validating docking poses, understanding the dynamic stability of the complex, and elucidating the precise molecular events that govern this compound's agonistic action on D2/D3 receptors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their experimentally observed biological activity or property researchgate.netfrontiersin.orgjpionline.org. The goal of QSAR is to predict the activity of new, untested compounds based on their structural features, thereby guiding the design of more potent or selective molecules frontiersin.orgfigshare.com.

For this compound, which is a benzamide (B126) derivative and a dopamine D2/D3 receptor agonist, QSAR studies involving a series of related compounds would typically involve:

Descriptor Calculation: Computing various molecular descriptors that quantify different aspects of the chemical structure, such as physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges, polarizability), and steric features frontiersin.org.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model that correlates these descriptors with the measured biological activity (e.g., binding affinity (Ki), functional activity) researchgate.netresearchgate.netjpionline.orgnih.gov.

Model Validation: Rigorously validating the QSAR model using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and predictive power researchgate.netjpionline.org.

Pharmacophore Identification: Identifying the essential structural features and their spatial arrangement that are crucial for the observed biological activity sciforum.netjpionline.org.

While no specific QSAR models or detailed data for this compound itself were presented in the provided snippets, a QSAR analysis on this compound and its analogs would identify key structural elements that influence its binding affinity and agonistic activity at dopamine D2/D3 receptors. This information is invaluable for lead optimization and the rational design of new dopaminergic ligands.

Prediction of Pharmacological Profiles through Computational Methods

Computational methods are increasingly employed to predict various aspects of a compound's pharmacological profile, extending beyond target binding to include its behavior within a biological system. This in silico profiling helps prioritize promising drug candidates and reduce attrition rates in drug development mdpi.comresearchgate.netbiorxiv.org.

For this compound, computational predictions of its pharmacological profile would typically encompass:

Pharmacokinetic (PK) Predictions (ADME):

Absorption: Predicting how well this compound is absorbed into the bloodstream (e.g., oral absorption, intestinal permeability) nih.govresearchgate.netnih.gov.

Distribution: Estimating its distribution throughout the body, including penetration across biological barriers like the blood-brain barrier (BBB), which is critical for CNS-acting drugs like dopamine receptor ligands nih.govresearchgate.netmdpi.com. This includes predicting protein binding mdpi.com.

Metabolism: Predicting metabolic pathways and potential metabolic liabilities, often involving cytochrome P450 enzymes nih.gov.

Excretion: Estimating how the compound is eliminated from the body researchgate.net.

Pharmacodynamic (PD) Predictions:

Target Prediction: Beyond its known D2/D3 agonism, in silico methods can predict other potential biological targets (polypharmacology), which can reveal off-target effects or new therapeutic opportunities nih.govnih.gov.

Mechanism of Action: Computational approaches can contribute to elucidating the detailed molecular mechanism by which this compound exerts its agonistic effect mdpi.com.

Drug-likeness and Bioactivity Scores: Predicting general drug-like properties (e.g., Lipinski's rules) and potential bioactivities against various target classes (e.g., GPCR ligands, enzyme inhibitors) jpionline.orgnih.gov.

Summary of Computational Insights for this compound

| Computational Method | Type of Insight Provided (General Application) | Specific Data for this compound (from provided sources) |

| Molecular Docking | Binding pose, key interacting residues, estimated binding affinity to target proteins (e.g., dopamine D2/D3 receptors). | Not explicitly detailed in provided sources for this compound. |

| Quantum Chemical Calculations | Electronic structure (HOMO-LUMO, MEP), atomic charges, reactivity sites, stability. | Not explicitly detailed in provided sources for this compound. |

| Molecular Dynamics Simulations | Dynamic interactions, conformational changes, complex stability, water molecule involvement, residence time. | Not explicitly detailed in provided sources for this compound. |

| QSAR Analysis | Correlation between structural features and biological activity, identification of crucial molecular descriptors, predictive models. | Not explicitly detailed in provided sources for this compound. |

| Pharmacological Profile Prediction | ADME properties (absorption, distribution, metabolism, excretion), target prediction, drug-likeness, bioactivity scores. | Not explicitly detailed in provided sources for this compound. |

Future Directions and Emerging Research Avenues for Iodopride

Design and Synthesis of Next-Generation Iodopride Analogs with Enhanced Specificity or Affinity

The development of next-generation this compound analogs focuses on refining its interaction with dopamine (B1211576) D2 receptors and potentially other targets, aiming for enhanced specificity and affinity. This compound itself has a reported KD of 0.88 nM for D2 receptors. snmjournals.orgresearchgate.netresearchgate.netresearchgate.net Analogs like iclopride (KD 0.23 nM) and itopride (B38515) (KD 0.16 nM) have demonstrated even higher affinities, suggesting that structural modifications can significantly impact binding characteristics. snmjournals.orgresearchgate.netresearchgate.netresearchgate.net More potent ligands such as epidepride (B19907) (KD 0.057 nM) and ioxipride (KD 0.070 nM) further exemplify the potential for improved affinity through structural changes, achieving remarkably high striatal:cerebellar uptake ratios of 234 and 65, respectively. researchgate.netresearchgate.netresearchgate.net

Research in this area often involves modifying existing scaffolds or introducing new chemical functionalities. For instance, the introduction of trifluoromethyl groups or other heterocyclic structures has been explored in designing D3 dopamine receptor ligands, leading to improved binding selectivity. researchgate.net Similarly, studies on other radioligands have shown that even subtle changes in chemical structure can lead to significant improvements in affinity and selectivity. researchgate.netresearchgate.netnih.govnih.gov Computational design procedures are increasingly being employed to predict and engineer enhanced binding affinity, focusing on electrostatic binding contributions and identifying beneficial single or multiple mutations. nih.gov

The ongoing research into this compound analogs is driven by the goal of developing compounds with superior pharmacological profiles for use in non-clinical studies. This includes exploring modifications that could lead to:

Increased receptor subtype selectivity: Minimizing off-target binding to improve the clarity of research findings.

Optimized lipophilicity: Balancing brain penetration with low non-specific binding, crucial for imaging agents. researchgate.netresearchgate.net

Improved metabolic stability: Ensuring the compound remains intact for the duration of the experimental procedure.

| Compound Name | KD (nM) | Striatal:Cerebellar Uptake Ratio |

| This compound | 0.88 | 7.6 snmjournals.orgresearchgate.netresearchgate.net |

| Iclopride | 0.23 | 9.8 snmjournals.orgresearchgate.netresearchgate.net |

| Itopride | 0.16 | 3.3 snmjournals.orgresearchgate.netresearchgate.net |

| Epidepride | 0.057 | 234 researchgate.netresearchgate.netresearchgate.net |

| Ioxipride | 0.070 | 65 researchgate.netresearchgate.netresearchgate.net |

Advancements in Radiochemical Synthesis and Purification Techniques for this compound Radioligands

The efficacy of this compound as a research tool, particularly in imaging applications, heavily relies on efficient and high-quality radiochemical synthesis and purification. Advancements in these areas are critical for producing radioligands with high radiochemical purity and specific activity.

Current methods for synthesizing iodinated benzamides, including this compound, often involve the oxidation of no-carrier-added sodium radioiodide (e.g., [123I]iodide or [125I]iodide) in situ, followed by reaction with an appropriate substituted benzamide (B126). snmjournals.org Radiochemical yields typically range from 50-60% after purification by reverse-phase liquid chromatography (RP-HPLC). snmjournals.org

Future directions in radiochemical synthesis include:

Development of novel precursors: Exploring new precursor molecules that allow for more efficient and rapid radioiodination reactions. For instance, the use of tributyltin derivatives as precursors for radioiodination has been reported for other compounds.

Automated synthesis modules: Implementing automated synthesis platforms can significantly reduce manual handling, improve reproducibility, and shorten synthesis times, which is crucial for short-lived radioisotopes.

"Green" radiochemistry: Research is moving towards more environmentally friendly synthetic routes, utilizing solvents like ethanol (B145695) and ethanol/water mixtures throughout the radiopharmaceutical production process, including azeotropic drying, nucleophilic fluorination, purification, and formulation. researchgate.net

Purification techniques are equally vital to ensure the radioligand's quality and minimize impurities that could affect binding specificity or introduce artifacts in research studies. Common purification methods include:

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a standard technique for purifying iodinated radioligands, offering high resolution and purity. snmjournals.orgnih.gov

Solid Phase Extraction (SPE): SPE is gaining traction for its simplicity, speed, and reduced solvent consumption compared to liquid-liquid extraction. researchgate.netfiveable.me It can effectively concentrate and purify analytes from solutions by sorption onto a solid phase, such as silica-based or polymer-based sorbents, or ion exchange resins. fiveable.me For example, a simplified SPE purification procedure has been reported for carbon-11 (B1219553) labeled carboxamide derivatives, yielding high radiochemical purity and specific activity in short synthesis times. researchgate.net

Ion Exchange Chromatography: This method is useful for separating ions and polar molecules based on their affinity to an ion exchanger, often employed for separating and purifying radioisotopes. fiveable.menih.gov

The goal is to achieve radioligands with radiochemical purity typically greater than 95%, and ideally over 98%, along with high specific activity to ensure optimal signal-to-noise ratios in research applications. researchgate.netsnmjournals.org

Application of this compound as a Research Tool for Elucidating Novel Biological Pathways (Non-Clinical)

This compound, as a high-affinity D2 receptor ligand, serves as a valuable non-clinical research tool for investigating the intricate roles of dopamine pathways in various biological processes. Its application extends beyond mere receptor binding studies to explore novel mechanisms and interactions.

Key non-clinical research avenues include:

Elucidating Dopaminergic System Function: this compound can be used to map and quantify D2 receptor distribution and density in animal models, providing insights into the neuroanatomy and neurochemistry of dopaminergic pathways. This is crucial for understanding the baseline function of these systems and how they are altered in experimental conditions.

Investigating Receptor-Ligand Interactions and Signaling: By utilizing this compound, researchers can delve into the kinetics of D2 receptor binding, dissociation, and the downstream signaling cascades initiated upon ligand binding. This helps in understanding the dynamic nature of receptor activation and its physiological consequences.

Exploring Neuroplasticity and Adaptive Changes: In non-clinical models of neurological conditions or pharmacological interventions, this compound can be employed to assess changes in D2 receptor expression or sensitivity, providing insights into neuroplastic adaptations in response to various stimuli. For instance, studies on the placebo effect have utilized molecular neuroimaging with selective radiotracers to identify dopaminergic pathways involved in modulating symptoms, highlighting the potential for similar investigations with this compound in non-clinical settings. nih.govnih.gov

Preclinical Drug Discovery and Target Validation: Before clinical trials, this compound can be instrumental in evaluating the D2 receptor occupancy and efficacy of novel compounds designed to modulate dopaminergic activity. This helps in validating new drug targets and understanding their mechanism of action in a controlled, non-clinical environment. Non-clinical studies are essential for characterizing toxic effects, target organs, dose dependence, and relationship to exposure, building solid scientific foundations for potential clinical development. eupati.eufda.govich.orgeuropa.euvennlifesciences.com

The non-clinical application of this compound contributes significantly to the fundamental understanding of neurobiology and pharmacology, laying the groundwork for future translational research.

Development of Novel Analytical Approaches for this compound Characterization in Complex Biological Matrices (Non-Clinical)

Accurate and sensitive analytical methods are paramount for characterizing this compound and its metabolites in complex biological matrices during non-clinical research. These methods are essential for pharmacokinetic, pharmacodynamic, and metabolism studies, ensuring reliable data for understanding the compound's behavior in biological systems.

Traditional and emerging analytical techniques for characterizing compounds in biological matrices include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is widely recognized as the method of choice for quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and ability to handle complex samples. technologynetworks.comnih.govslideshare.netnih.gov Advancements in LC-MS/MS, such as triple quadrupole and high-resolution accurate mass (HRAM) Orbitrap mass analyzers, enable simultaneous screening and identification of a broad panel of compounds and metabolites, even allowing for re-review of data for new substances without re-running samples. technologynetworks.com

High-Performance Liquid Chromatography (HPLC) with various detectors: While often coupled with MS, HPLC can also be used with UV-Vis or fluorescence detection for quantifying compounds in biological fluids. jyoungpharm.orgresearchgate.net For example, a reversed-phase HPLC method with fluorescence detection has been developed for the determination of itopride (a related benzamide) in human serum, demonstrating linearity, accuracy, and precision in a complex matrix. researchgate.net

Sample Preparation Techniques: The effectiveness of analytical methods in biological matrices heavily relies on efficient sample preparation to isolate analytes from interfering compounds and pre-concentrate them. Common extraction methods include liquid-liquid extraction (LLE), solid phase extraction (SPE), protein precipitation, solid phase microextraction, and matrix solid phase dispersion. slideshare.netresearchgate.net

Addressing Matrix Effects: A significant challenge in analyzing endogenous compounds or those with similar properties to matrix components is the "matrix effect." Novel approaches like standard addition, background subtraction, surrogate matrix, and surrogate analyte methods are employed to address the lack of blank matrices for quantification by LC-MS/MS. nih.gov

The development of these analytical approaches is crucial for obtaining robust and reliable data on this compound's distribution, metabolism, and excretion in non-clinical models, contributing to a comprehensive understanding of its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Iodopride, and how do they ensure purity and yield?